

# Methods for Studying FGF1 in Wound Healing Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Fibroblast Growth Factor 1*

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## Introduction

**Fibroblast Growth Factor 1** (FGF1), also known as acidic FGF, is a potent mitogen and a key regulator of tissue repair and regeneration. Its pleiotropic effects on cell proliferation, migration, differentiation, and angiogenesis make it a crucial molecule in the complex process of wound healing.<sup>[1][2][3]</sup> Understanding the mechanisms of FGF1 action and its therapeutic potential requires robust and reproducible experimental models. These application notes provide detailed protocols for in vitro, in vivo, and ex vivo models to study the efficacy and mechanisms of FGF1 in wound healing.

## I. In Vitro Models for FGF1 Function in Wound Healing

In vitro assays are essential for dissecting the specific cellular effects of FGF1. They offer a controlled environment to study cell proliferation, migration, and angiogenesis, which are critical components of the wound healing process.

### Cell Proliferation Assay

This assay quantifies the effect of FGF1 on the proliferation of key cell types involved in wound healing, such as fibroblasts and endothelial cells.

## Protocol: MTT Assay for Cell Proliferation

- Cell Seeding:
  - Culture human dermal fibroblasts or human umbilical vein endothelial cells (HUVECs) in appropriate growth medium.
  - Seed  $5 \times 10^3$  to  $2 \times 10^4$  cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO<sub>2</sub> to allow for cell attachment.[\[4\]](#)
- Serum Starvation (Optional):
  - To synchronize the cell cycle and reduce basal proliferation rates, replace the growth medium with a low-serum (0.5-2% FBS) or serum-free medium and incubate for 12-24 hours.[\[5\]](#)
- FGF1 Treatment:
  - Prepare serial dilutions of recombinant human FGF1 (e.g., 0.1, 1, 10, 50, 100 ng/mL) in a low-serum medium.
  - Remove the starvation medium and add 100 µL of the FGF1 solutions to the respective wells. Include a vehicle control (medium without FGF1).
  - Incubate for 48 hours at 37°C and 5% CO<sub>2</sub>.
- MTT Assay:
  - Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  - Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:

- Calculate the percentage of cell proliferation relative to the vehicle control.

Table 1: Representative Data for FGF1-Induced Cell Proliferation

FGF1 Concentration (ng/mL)	Fibroblast Proliferation (% of Control)	Endothelial Cell Proliferation (% of Control)
0 (Control)	100	100
1	125	130
10	180	195
50	250	260
100	260	275

## Cell Migration Assay (Scratch Assay)

The scratch assay is a straightforward method to study directional cell migration in vitro, mimicking the migration of cells to close a wound.[\[6\]](#)[\[7\]](#)

### Protocol: Scratch Wound Healing Assay

- Cell Seeding:
  - Seed fibroblasts or keratinocytes in a 12-well plate at a density that will form a confluent monolayer within 24 hours (e.g.,  $2 \times 10^5$  cells/well).[\[8\]](#)
- Creating the Scratch:
  - Once the cells are confluent, use a sterile 200  $\mu$ L pipette tip to create a straight scratch down the center of each well.[\[7\]](#)
- Washing and Treatment:
  - Gently wash the wells with PBS to remove detached cells.
  - Replace the PBS with a low-serum medium containing different concentrations of FGF1 (e.g., 0, 10, 50 ng/mL).

- Imaging:
  - Capture images of the scratch in the same position for each well at 0 hours and then at regular intervals (e.g., 8, 24, 48 hours) using a phase-contrast microscope.[8]
- Data Analysis:
  - Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
  - Calculate the percentage of wound closure using the formula: % Wound Closure =  $[(Area_0 - Area_t) / Area_0] \times 100$  where  $Area_0$  is the initial scratch area and  $Area_t$  is the scratch area at a given time point.

Table 2: Representative Data for FGF1-Induced Wound Closure (Scratch Assay)

Time (hours)	Treatment	Wound Closure (%)
0	All	0
24	Control	25
24	FGF1 (50 ng/mL)	60
48	Control	55
48	FGF1 (50 ng/mL)	95

## Angiogenesis Assay (Endothelial Cell Tube Formation)

This assay assesses the ability of FGF1 to promote the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.[9]

Protocol: Endothelial Cell Tube Formation Assay

- Plate Coating:
  - Thaw basement membrane extract (e.g., Matrigel) on ice.

- Coat the wells of a 96-well plate with 50-100  $\mu\text{L}$  of the extract and incubate at 37°C for 30-60 minutes to allow for gel formation.[\[10\]](#)
- Cell Seeding and Treatment:
  - Harvest HUVECs and resuspend them in a basal medium containing different concentrations of FGF1 (e.g., 0, 10, 50 ng/mL).
  - Seed  $1 \times 10^4$  to  $1.5 \times 10^4$  cells onto the gelled matrix in each well.
- Incubation and Imaging:
  - Incubate the plate at 37°C and 5%  $\text{CO}_2$  for 4-24 hours.
  - Visualize and photograph the formation of tube-like structures using an inverted microscope.
- Data Analysis:
  - Quantify angiogenesis by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Table 3: Representative Data for FGF1-Induced Tube Formation

Treatment	Number of Nodes	Number of Branches	Total Tube Length ( $\mu\text{m}$ )
Control	15	20	1500
FGF1 (50 ng/mL)	45	60	4500

## II. In Vivo Models for FGF1 in Wound Healing

Animal models are indispensable for studying the complex interplay of cellular and molecular events in a physiological context. The murine excisional wound model is a widely used and reproducible method.[\[11\]](#)[\[12\]](#)[\[13\]](#)

### Murine Full-Thickness Excisional Wound Model

## Protocol: Murine Excisional Wound Healing

- Animal Model:
  - Use 8-12 week old male C57BL/6 mice.
- Anesthesia and Hair Removal:
  - Anesthetize the mice using isoflurane or another approved anesthetic.
  - Shave the dorsal surface and clean the area with an antiseptic solution.
- Wound Creation:
  - Create two full-thickness excisional wounds on the dorsum of each mouse using a 6 mm biopsy punch.[\[12\]](#)
- FGF1 Application:
  - Prepare FGF1 in a suitable vehicle, such as a hydrogel or saline.
  - Topically apply a defined amount of FGF1 (e.g., 1-10  $\mu$ g) to one wound, and the vehicle alone to the contralateral wound as a control.[\[14\]](#)
  - Cover the wounds with a semi-occlusive dressing.
- Wound Closure Analysis:
  - Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14).
  - Trace the wound margins and calculate the wound area using image analysis software.
  - Calculate the percentage of wound closure relative to the initial wound area.
- Tissue Harvesting and Analysis:
  - At selected time points, euthanize the mice and harvest the entire wound, including a margin of surrounding healthy skin.

- Process the tissue for histological analysis (H&E, Masson's trichrome), immunohistochemistry, or molecular analysis.[\[15\]](#)

Table 4: Representative Data for FGF1-Accelerated Wound Closure In Vivo

Days Post-Wounding	Treatment	Wound Area Remaining (%)
0	Both	100
7	Vehicle Control	65
7	FGF1 (5 µg)	35
14	Vehicle Control	20
14	FGF1 (5 µg)	5

## Assessment of Angiogenesis in Wound Tissue

Protocol: Immunohistochemistry for CD31

- Tissue Preparation:
  - Fix the harvested wound tissue in 10% neutral buffered formalin and embed in paraffin.
  - Cut 4-5 µm sections and mount them on positively charged slides.[\[16\]](#)
- Antigen Retrieval:
  - Deparaffinize and rehydrate the tissue sections.
  - Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).[\[17\]](#)
- Immunostaining:
  - Block endogenous peroxidase activity and non-specific binding sites.

- Incubate the sections with a primary antibody against CD31 (a marker for endothelial cells) overnight at 4°C.[18]
- Wash and incubate with an appropriate HRP-conjugated secondary antibody.[16]
- Develop the signal using a DAB substrate and counterstain with hematoxylin.
- Data Analysis:
  - Capture images of the stained sections.
  - Quantify the microvessel density by counting the number of CD31-positive vessels per high-power field in the granulation tissue.[19]

### III. Ex Vivo Models for FGF1 in Wound Healing

Ex vivo models using human skin explants bridge the gap between in vitro and in vivo studies, allowing for the investigation of wound healing in a human tissue context.

Protocol: Human Skin Explant Wound Healing Model

- Tissue Acquisition:
  - Obtain fresh human skin from elective surgeries (e.g., abdominoplasty) with appropriate ethical approval and patient consent.
- Explant Preparation:
  - Remove subcutaneous fat and cut the skin into 8-10 mm punch biopsies.
  - Create a full-thickness wound in the center of each explant using a smaller biopsy punch (e.g., 4 mm).
- Culture and Treatment:
  - Place the explants in a 6-well plate containing culture medium, with the dermal side down on a sterile grid to create an air-liquid interface.
  - Add FGF1 to the culture medium at desired concentrations.



- Assessment of Re-epithelialization:
  - Culture the explants for up to 14 days.
  - Harvest the explants at different time points, fix, and process for histological analysis.
  - Measure the extent of epithelial tongue migration from the wound edges to quantify re-epithelialization.

## IV. Analysis of FGF1 Signaling Pathways

FGF1 binding to its receptor (FGFR) triggers several downstream signaling cascades that orchestrate the cellular responses in wound healing.[\[3\]](#)[\[20\]](#)[\[21\]](#) The primary pathways include the RAS/MAPK, PI3K/AKT, and PLC $\gamma$  pathways.[\[3\]](#)

## Western Blot Analysis of Key Signaling Proteins

Protocol: Western Blot for p-ERK

- Cell Culture and Treatment:
  - Culture fibroblasts or endothelial cells to 70-80% confluency.
  - Serum-starve the cells for 12-24 hours.
  - Treat the cells with FGF1 (e.g., 50 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Protein Extraction:
  - Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[\[22\]](#)
  - Quantify the protein concentration using a BCA or Bradford assay.[\[23\]](#)
- SDS-PAGE and Western Blotting:
  - Separate 20-40  $\mu$ g of protein per lane on an SDS-polyacrylamide gel.[\[23\]](#)

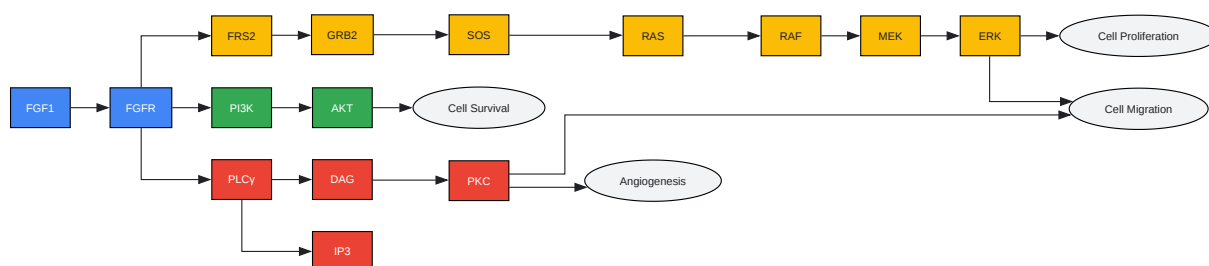
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST.
- Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[\[22\]](#)[\[24\]](#)
- Wash and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate.
- Data Analysis:
  - Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. [\[23\]](#)
  - Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.[\[5\]](#)

Table 5: Representative Data for FGF1-Induced ERK Phosphorylation

Time (minutes)	Treatment	p-ERK / Total ERK Ratio
0	FGF1 (50 ng/mL)	1.0
5	FGF1 (50 ng/mL)	5.2
15	FGF1 (50 ng/mL)	8.5
30	FGF1 (50 ng/mL)	4.8
60	FGF1 (50 ng/mL)	2.1

## V. Visualizing Workflows and Pathways

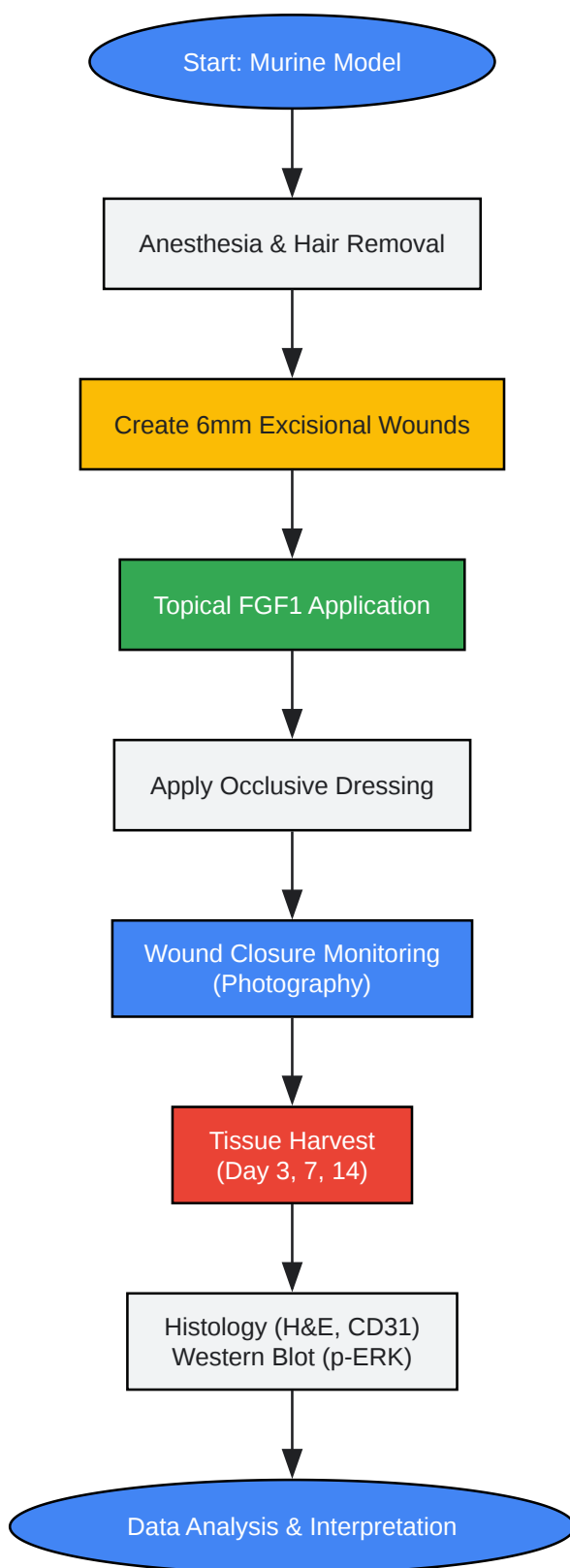
### FGF1 Signaling Pathway in Wound Healing



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Caption: FGF1 signaling pathways in wound healing.

## Experimental Workflow for In Vivo Wound Healing Study



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Caption: In vivo excisional wound healing workflow.

## VI. Conclusion

The methodologies described in these application notes provide a comprehensive framework for investigating the role of FGF1 in wound healing. By employing a combination of in vitro, in vivo, and ex vivo models, researchers can effectively elucidate the cellular and molecular mechanisms of FGF1 action and evaluate its therapeutic potential for accelerating and improving the quality of wound repair. The provided protocols and data tables serve as a practical guide for designing and executing robust and reproducible studies in this critical area of research.

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